Ethyl levulinate
Overview
Description
Ethyl levulinate (EL) is a ketoester with various applications, including its use as a fuel additive and a potential biomass-derived platform molecule. It is produced through the esterification of levulinic acid (LA) and can be synthesized from a variety of biomass-derived substrates such as furfuryl alcohol (FAL), chloromethyl furfural, monosaccharides, polysaccharides, and lignocellulosic biomass . EL is a liquid molecule at ambient temperature, comprising ketone and ethyl ester functionalities, and is considered a promising candidate for liquid fuel that can be easily obtained from lignocellulosic biomass .
Synthesis Analysis
The synthesis of EL has been explored through various methods. One approach involves the acid-catalyzed conversion of FAL to EL in ethanol, which has been studied using techniques such as LC-MS, NMR spectroscopy, and quantum chemical calculations. This process does not necessarily involve the stoichiometric production of diethyl ether (DEE), indicating that ethoxymethyl furan (EMF) is not an intermediate in the major reaction pathway . Another method employs immobilized Candida antarctica lipase B as a biocatalyst in a solvent-free system, optimized using response surface methodology (RSM) to achieve high conversion yields . Additionally, sulfated mesoporous zirconosilicates have been used as solid acid catalysts for the esterification of LA with ethanol, with the catalytic activity being influenced by the density of acid sites .
Molecular Structure Analysis
The molecular structure of EL consists of a ketone and an ethyl ester functional group. The primary pathway for the production of EL involves solvent-assisted transfer of a water molecule from the protonated hydroxyl group of FAL to a ring carbon, followed by an intramolecular hydrogen shift . The molecular structure and reactivity of EL have been analyzed through various spectroscopic methods and computational models to understand the reaction mechanisms and pathways .
Chemical Reactions Analysis
EL can undergo various chemical reactions, including combustion. The combustion kinetics of EL have been investigated using shock tube and rapid compression machine apparatuses, revealing that the ignition delay of EL exhibits an Arrhenius dependence on temperature. The autooxidation mechanism of EL is dominated by the propensity for the ethyl ester functionality to unimolecularly decompose to form levulinic acid and ethylene . EL can also participate in reductive amination reactions with amines to form N-substituted-5-methyl-2-pyrrolidones, a process catalyzed by Pt/TiO2 under solvent-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of EL, such as its boiling point, solubility, and reactivity, are crucial for its application as a biofuel and chemical feedstock. The esterification of LA with ethanol over carbon cryogel catalysts has been studied, revealing that the reaction is endergonic and more ordered, with an activation energy of 20.2 kJ/mol . Microwave-assisted production of EL from corn stover in ethanol medium has been shown to be efficient, dramatically shortening the reaction time compared to conventional heating methods . The kinetic and thermodynamic parameters of EL synthesis have been extensively studied to optimize the reaction conditions and improve the yield .
Scientific Research Applications
Liquid Biofuel Candidate
Ethyl levulinate is regarded as a promising liquid biofuel candidate. Research by Chang et al. (2015) in "Fuel" focused on converting glucose to ethyl levulinate using sulfuric acid and zeolite USY, achieving a significant yield of 51.47% from glucose under specific conditions. Further, the use of furfural residues as substrates for ethyl levulinate production demonstrated the potential of using waste materials for energy production (Chang et al., 2015).
Kinetics and Modeling in Biofuel Production
Russo et al. (2018) in "Topics in Catalysis" studied the precise kinetics of levulinic acid esterification with ethanol, an important step in ethyl levulinate production. Their research provided a comprehensive kinetic model for this reaction, which is crucial for optimizing the production process in biofuel applications (Russo et al., 2018).
Enzymatic Synthesis in a Solvent-Free System
Lee et al. (2010) in "Industrial Crops and Products" explored the enzymatic synthesis of ethyl levulinate in a solvent-free system, achieving a high conversion yield of 96.2%. This method represents an environmentally friendly approach to producing ethyl levulinate, highlighting its potential in sustainable chemical processes (Lee et al., 2010).
Microwave-Assisted Production from Biomass
Zhang et al. (2017) in "Journal of Energy Chemistry" demonstrated an efficient microwave-assisted method for producing ethyl levulinate from corn stover. This method significantly reduced the reaction time, showcasing an efficient way to utilize renewable biomass resources (Zhang et al., 2017).
Bio-Based Chemical Applications
Ethyl levulinate, as Ramli et al. (2017) in "BioEnergy Research" showed, has versatile applications beyond biofuel. It can be used as a fragrance and flavoring agent and a fuel blending component. Their study on the catalytic esterification of levulinic acid with ethanol highlights the diverse industrial applications of ethyl levulinate (Ramli et al., 2017).
Combustion Kinetics and Fuel Application
Ghosh et al. (2018) in "Combustion and Flame" researched the combustion kinetics of ethyl levulinate, which is essential for understanding its potential as a liquid fuel. The study provided insights into the autooxidation mechanism of ethyl levulinate, suggesting its suitability as a gasoline fuel component (Ghosh et al., 2018).
Anti-Knock Quality in Fuel
Tian et al. (2017) in "Fuel" investigated the anti-knock quality of ethyl levulinate, finding it superior to traditional gasoline. This property makes ethyl levulinate an attractive option for improving fuel performance (Tian et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEONFUTDYJSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047058 | |
Record name | Ethyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid with apple odour | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
93.00 to 94.00 °C. @ 18.00 mm Hg | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.009-1.014 | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl levulinate | |
CAS RN |
539-88-8 | |
Record name | Ethyl levulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl levulinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL LEVULINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24876 | |
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Record name | ETHYL LEVULINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8863 | |
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Record name | Pentanoic acid, 4-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.936 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL LEVULINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU24CSS2G | |
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Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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